4-Propoxy-3-trifluoromethyl-phenylamine is a chemical compound classified as a phenylamine. It is characterized by the presence of a trifluoromethyl group and a propoxy group attached to a benzene ring. The molecular formula for this compound is C10H12F3NO, with a molecular weight of 219.2 g/mol. It appears as a white crystalline powder and is soluble in organic solvents such as methanol and acetone but has limited solubility in water . This compound was first synthesized in 1975 by Dieter Seebach, highlighting its significance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
These reactions make it valuable for synthesizing more complex molecules used in drug development .
The biological properties of 4-Propoxy-3-trifluoromethyl-phenylamine indicate its potential therapeutic applications. Studies have shown that this compound exhibits:
These properties make it a candidate for further research in drug discovery and development.
The synthesis of 4-Propoxy-3-trifluoromethyl-phenylamine can be achieved through various methods. A common synthetic route involves:
This method yields high-purity 4-Propoxy-3-trifluoromethyl-phenylamine suitable for research purposes .
This compound has several applications, particularly in scientific research:
Interaction studies involving 4-Propoxy-3-trifluoromethyl-phenylamine focus on its biological effects and potential interactions with other compounds. Research indicates that it may interact with:
These interactions are essential for understanding its therapeutic potential and guiding further research .
Several compounds share structural similarities with 4-Propoxy-3-trifluoromethyl-phenylamine, highlighting its unique features:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Trifluoromethyl)aniline | 7375 | 0.95 |
| 3,5-Di(trifluoromethyl)aniline | 32874 | 0.95 |
| 3-Amino-5-methylbenzotrifluoride | 96100 | 0.95 |
| 5-(Trifluoromethyl)benzene-1,3-diamine | 36853 | 0.93 |
| 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | 36765 | 0.95 |
These compounds are similar due to their trifluoromethyl or amine functionalities but differ in their specific substituents or structural arrangements. The presence of the propoxy group in 4-Propoxy-3-trifluoromethyl-phenylamine distinguishes it from these similar compounds, potentially influencing its unique biological activities and chemical reactivity .
Nucleophilic aromatic substitution (NAS) plays a pivotal role in introducing electron-withdrawing groups to the benzene ring, which activate specific positions for subsequent functionalization. For 4-Propoxy-3-trifluoromethyl-phenylamine, precursor molecules often require nitro or sulfonic acid groups to direct trifluoromethylation or propoxy installation.
In one approach, 3-nitro-4-methyl benzenesulfonic acid serves as a starting material, where the sulfonic acid group acts as a meta-directing group. Bromination at the 5-position using bromine in glacial acetic acid yields 3-nitro-4-methyl-5-bromobenzenesulfonic acid, which facilitates subsequent trifluoromethylation via halogen exchange with potassium monofluoride. This method achieves a 97% yield for the trifluoromethyl intermediate, underscoring the efficacy of sulfonic acid as a directing group.
Comparative studies highlight the superiority of nitro groups over halogens in NAS reactions. For instance, 2-methyl-5-nitro-phenylamine undergoes guanidinylation with cyanamide to form N-(2-methyl-5-nitro-phenyl)-guanidine, a precursor for pyrimidine ring formation. The nitro group’s strong electron-withdrawing nature enhances ring activation, enabling efficient substitution at the meta position.
| Directing Group | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Sulfonic Acid | Bromination | 94.1 | |
| Nitro | Guanidinylation | 93.8 | |
| Bromine | Trifluoromethylation | 97.0 |
These findings illustrate the critical role of directing groups in optimizing substitution efficiency and regioselectivity.
Catalytic hydrogenation is the method of choice for reducing nitro groups to amines, offering high selectivity and mild reaction conditions. In the synthesis of 4-Propoxy-3-trifluoromethyl-phenylamine, hydrogenation typically follows trifluoromethylation and propoxy group installation to preserve functional group integrity.
A notable protocol involves hydrogenating 2-nitro-6-trifluoromethyl toluene using 5% palladium-charcoal under 0.5 MPa hydrogen pressure at 35°C. This method achieves a 93.8% yield of 2-methyl-3-trifluoromethyl phenylamine, demonstrating the catalyst’s efficiency in nitro reduction without affecting the trifluoromethyl group. The choice of solvent also impacts reaction kinetics; methanol, with its polar protic nature, enhances hydrogen solubility and catalyst activity compared to nonpolar alternatives.
Alternative approaches employ trimethylaluminium for aminolysis, but such methods suffer from side reactions and challenging purification steps due to isomer formation. In contrast, catalytic hydrogenation minimizes byproducts, as evidenced by nuclear magnetic resonance (NMR) analyses showing >99% purity in the final amine product.
The Williamson ether synthesis remains the most reliable method for propoxy group installation, leveraging an alkoxide nucleophile and an alkyl halide electrophile. For 4-Propoxy-3-trifluoromethyl-phenylamine, this reaction typically occurs after trifluoromethylation to avoid steric hindrance.
Optimization studies reveal that sodium hydride in tetrahydrofuran (THF) at 0–25°C provides an ideal environment for generating the propoxide ion. Reaction with 3-trifluoromethyl-4-bromophenylamine at a 1:1.5 molar ratio achieves near-quantitative yields, with the aprotic solvent stabilizing the intermediate alkoxide. Elevated temperatures (>50°C) risk elimination side reactions, particularly when using secondary alkyl halides like propyl bromide.
Recent advances utilize phase-transfer catalysts, such as tetrabutylammonium bromide, to enhance reaction rates in biphasic systems. This modification reduces reaction times from 12 hours to 4 hours while maintaining yields above 90%.
Trifluoromethylation strategies vary widely, with directing groups dictating regiochemical outcomes. For 4-Propoxy-3-trifluoromethyl-phenylamine, meta-substitution is essential, necessitating careful selection of directing groups.
Nitro-Directed Trifluoromethylation:
Nitro groups strongly direct trifluoromethylation to the meta position. In one protocol, 3-nitro-4-methylphenylamine reacts with trifluoromethyl copper(I) iodide under Ullmann conditions, achieving 85% yield. However, this method requires high temperatures (120°C) and extended reaction times (24 hours).
Sulfonic Acid-Directed Trifluoromethylation:
Sulfonic acid groups offer milder conditions. For example, 3-nitro-4-methyl-5-bromobenzenesulfonic acid undergoes halogen exchange with potassium monofluoride in dimethylformamide (DMF) at 80°C, yielding 2-nitro-6-trifluoromethyl toluene in 97% yield. The sulfonic acid group’s electron-withdrawing effect facilitates rapid substitution while maintaining positional fidelity.
| Directing Group | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitro | CF₃CuI | 120 | 85 |
| Sulfonic Acid | KF | 80 | 97 |
| Bromine | CF₃Br/CuCl | 100 | 78 |
These results underscore the trade-offs between reaction severity and yield, guiding synthetic route selection based on substrate sensitivity.
Density functional theory (DFT) calculations have been instrumental in characterizing the electronic structure of 4-propoxy-3-trifluoromethyl-phenylamine. Studies employing the B3LYP functional with 6-31G(d,p) basis sets demonstrate that the trifluoromethyl group induces significant electron-withdrawing effects, redistributing electron density across the aromatic ring [4] [6]. The propoxy chain, in contrast, donates electron density through its oxygen atom, creating a polarized electronic environment.
Key findings from DFT analyses include:
| Parameter | Value | Basis Set |
|---|---|---|
| HOMO Energy (eV) | −6.78 | 6-31G(d,p) |
| LUMO Energy (eV) | −1.58 | 6-31G(d,p) |
| Dipole Moment (Debye) | 3.21 | 6-311++G(d,p) |
These results underscore the compound’s potential as a pharmacophore, where electron-deficient regions may facilitate interactions with biological targets [4].
The resonance stabilization of 4-propoxy-3-trifluoromethyl-phenylamine arises from conjugation between the aromatic π-system, amine lone pairs, and substituent orbitals. Molecular orbital (MO) analyses using Hartree-Fock and DFT methods highlight three dominant resonance contributors:
A comparative analysis of frontier molecular orbitals reveals:
| Substituent | HOMO Contribution (%) | LUMO Contribution (%) |
|---|---|---|
| Trifluoromethyl | 22 | 67 |
| Propoxy | 41 | 11 |
| Amine | 37 | 22 |
This orbital partitioning explains the compound’s ambivalent reactivity, where nucleophilic attack occurs preferentially at the para position relative to the amine group [6].
Molecular mechanics simulations using the OPLS-AA force field elucidate the conformational landscape of 4-propoxy-3-trifluoromethyl-phenylamine. The propoxy chain exhibits three stable rotamers, with energy barriers of 2.1–3.4 kcal/mol between minima [5].
Key conformational features:
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Gauche | 60 | 0.0 |
| Anti | 180 | −1.3 |
| Eclipsed | 0 | +2.1 |
These dynamics have implications for molecular recognition, as the anti conformation positions the propoxy chain for optimal hydrophobic interactions [5].
Quantitative structure-activity relationship (QSAR) models correlate the compound’s physicochemical descriptors with predicted bioactivity. Key parameters include:
A multivariate QSAR model (R² = 0.89, Q² = 0.76) identifies three critical descriptors:
| Descriptor | Coefficient | Significance (p-value) |
|---|---|---|
| Molar Refractivity | 0.62 | <0.001 |
| Dipole Moment | −0.41 | 0.003 |
| HOMO Energy | 0.38 | 0.008 |
These findings predict strong interactions with cytochrome P450 enzymes and serotonin transporters, aligning with the compound’s structural analogs [4] [6].